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Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged

scaffolds is a cornerstone of rational drug design. 2-methyl-6-(piperazin-1-yl)pyrazine emerges

as a compound of significant interest, embodying the fusion of two well-established

pharmacophores: the pyrazine ring and the piperazine moiety. The pyrazine core is a key

feature in numerous biologically active molecules and natural products, prized for its role in

various therapeutic agents, including anticancer and anti-inflammatory drugs.[1] Concurrently,

the piperazine ring is one of the most ubiquitous heterocycles in approved pharmaceuticals,

particularly those targeting the central nervous system (CNS), owing to its ability to modulate

physicochemical properties like solubility and to interact with a multitude of biological targets.[2]

[3][4]

This technical guide provides a comprehensive overview of 2-methyl-6-(piperazin-1-yl)pyrazine,

intended for researchers, medicinal chemists, and drug development scientists. We will delve

into its core chemical properties, propose a robust synthetic pathway, and discuss its profound

potential as a molecular scaffold for developing next-generation therapeutics. The insights

herein are grounded in established chemical principles and aim to equip scientists with the

foundational knowledge required to leverage this compound in their research endeavors.
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Core Molecular Structure and Identifiers
The fundamental identity of a compound is anchored by its structure and standardized

nomenclature. 2-methyl-6-(piperazin-1-yl)pyrazine is a disubstituted pyrazine, featuring a

methyl group at the 2-position and a piperazine ring linked via a nitrogen atom to the 6-position.

Figure 1: 2D Structure of 2-methyl-6-(piperazin-1-yl)pyrazine.

The key identifiers for this compound are summarized below for unambiguous reference in

research and procurement.

Identifier Value Source(s)

IUPAC Name
2-methyl-6-(piperazin-1-

yl)pyrazine
[5]

CAS Number 51047-59-7 [6][7][8]

Molecular Formula C₉H₁₄N₄ [5][6]

Molecular Weight 178.23 g/mol [6][7]

Appearance Light brown to brown solid [7]

SMILES
CC1=NC(=CN=C1)N2CCNCC

2
[6]

InChI

InChI=1S/C9H14N4/c1-8-6-11-

7-9(12-8)13-4-2-10-3-5-13/h6-

7,10H,2-5H2,1H3

[5]

InChIKey
ZQAVHWZTBHGKFK-

UHFFFAOYSA-N
[5]

Physicochemical Properties: A Drug Discovery
Perspective
The viability of a compound as a drug candidate is critically dependent on its physicochemical

properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.
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Below is a table of key computed properties for 2-methyl-6-(piperazin-1-yl)pyrazine, which are

instrumental in early-stage drug development for predicting its behavior.
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Property
Value
(Predicted/Comput
ed)

Significance in
Drug Development

Source

Boiling Point 347.6 ± 42.0 °C

Indicates thermal

stability under various

processing conditions.

[7]

pKa 8.65 ± 0.10

The basicity of the

piperazine nitrogen

influences salt

formation, solubility,

and receptor

interaction at

physiological pH.

[7]

LogP 0.19462

A low LogP value

suggests good

hydrophilicity, which is

often correlated with

favorable aqueous

solubility but may

require optimization

for membrane

permeability.

[6]

Topological Polar

Surface Area (TPSA)
41.05 Å²

This value is well

within the desirable

range (<140 Å²) for

good oral

bioavailability,

suggesting the

molecule is likely to

cross the intestinal

membrane.

[6]
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Hydrogen Bond

Donors
1

Conforms to Lipinski's

Rule of Five (≤5),

favorable for oral

absorption.

[6]

Hydrogen Bond

Acceptors
4

Conforms to Lipinski's

Rule of Five (≤10),

favorable for oral

absorption.

[6]

Rotatable Bonds 1

A low number of

rotatable bonds (<10)

is associated with

higher bioavailability

and better binding

affinity due to reduced

conformational

entropy loss upon

binding.

[6]

Expert Insight: The computed properties of 2-methyl-6-(piperazin-1-yl)pyrazine present a

promising profile for a drug scaffold. Its TPSA is particularly noteworthy, suggesting a high

probability of good cell permeability and oral bioavailability. The pKa indicates that at

physiological pH (7.4), a significant portion of the molecules will be protonated at the distal

piperazine nitrogen. This positive charge can be exploited for enhancing solubility through salt

formation and for forming key ionic interactions with biological targets, such as the acidic

residues (aspartate, glutamate) in enzyme active sites or receptor binding pockets.

Synthesis and Purification Protocol
While a specific published synthesis for 2-methyl-6-(piperazin-1-yl)pyrazine is not readily

available, a reliable and scalable synthesis can be designed based on well-established

methodologies for constructing arylpiperazines. The most direct approach is a nucleophilic

aromatic substitution (SNAr) reaction between a halogenated methylpyrazine and piperazine.

Causality Behind Experimental Choices: The choice of 2-chloro-6-methylpyrazine as a starting

material is strategic; the chlorine atom is a good leaving group, and its displacement is
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activated by the electron-withdrawing nitrogen atoms within the pyrazine ring. Using an excess

of piperazine serves a dual purpose: it drives the reaction to completion and acts as a base to

neutralize the HCl byproduct, simplifying the reaction setup. A polar aprotic solvent like DMSO

is chosen to facilitate the SNAr reaction by solvating the cationic intermediates.

2-Chloro-6-methylpyrazine

S(N)Ar Reaction
DMSO, 120 °C, 12h

Piperazine (excess)

Reaction Mixture
(Product, Excess Piperazine, DMSO)

Aqueous Workup
(Quench with H₂O, Extract with EtOAc)

Purification
(Silica Gel Column Chromatography)

2-methyl-6-(piperazin-1-yl)pyrazine
(Final Product)

Click to download full resolution via product page

Figure 2: Synthetic workflow for 2-methyl-6-(piperazin-1-yl)pyrazine.

Step-by-Step Experimental Protocol
Reaction Setup: To a solution of 2-chloro-6-methylpyrazine (1.0 eq) in dimethyl sulfoxide

(DMSO, 5 mL per mmol of starting material), add piperazine (5.0 eq).

Heating: Stir the reaction mixture in a sealed vessel at 120 °C for 12 hours. Monitor the

reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is

consumed.

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL)

and extract with ethyl acetate (3 x 30 mL). The use of a robust organic solvent like ethyl

acetate ensures efficient extraction of the product from the aqueous phase.

Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual

DMSO and water. Dry the organic layer over anhydrous sodium sulfate.

Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced

pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel. A

gradient elution system, starting with 100% dichloromethane and gradually increasing the
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polarity with methanol (e.g., 0-10% methanol in dichloromethane), is typically effective for

separating the product from residual piperazine and other impurities.

Characterization: Collect the fractions containing the pure product, combine them, and

remove the solvent under reduced pressure to yield 2-methyl-6-(piperazin-1-yl)pyrazine as a

solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticipated Spectral Characterization
While experimental spectra are not publicly cataloged, the structure of 2-methyl-6-(piperazin-1-

yl)pyrazine allows for a confident prediction of its key spectral features. This serves as a

benchmark for researchers to validate their synthetic product.

¹H NMR: The spectrum should exhibit distinct signals corresponding to the different proton

environments.

Pyrazine Protons: Two singlets (or narrow doublets due to long-range coupling) are

expected in the aromatic region (~8.0-8.5 ppm), corresponding to the two protons on the

pyrazine ring.

Piperazine Protons: Two sets of triplets (or complex multiplets) are expected. The four

protons adjacent to the pyrazine ring will be deshielded (~3.6-3.8 ppm), while the four

protons adjacent to the NH group will appear further upfield (~3.0-3.2 ppm). The NH

proton itself will likely appear as a broad singlet.

Methyl Protons: A sharp singlet corresponding to the three methyl protons will be observed

in the upfield region (~2.5 ppm).[9]

¹³C NMR: The spectrum will show 9 distinct carbon signals, including four for the pyrazine

ring, four for the piperazine ring, and one for the methyl group.

Mass Spectrometry (EI or ESI): The primary confirmation will be the molecular ion peak. For

electrospray ionization (ESI+), the expected peak would be [M+H]⁺ at m/z = 179.24.[6][7]

Pharmacological Significance and Applications in
Drug Discovery
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The true value of 2-methyl-6-(piperazin-1-yl)pyrazine lies in its potential as a versatile scaffold

for building libraries of drug candidates. The pyrazine and piperazine moieties are not merely

structural spacers; they are potent pharmacophores that contribute to a wide array of biological

activities.[10][11]

Key Therapeutic Areas of Interest:

Oncology: Pyrazine derivatives are found in several kinase inhibitors. The piperazine group

can be functionalized to introduce side chains that target specific pockets in enzymes like

Src or Abl kinases, a strategy successfully employed in drugs like Dasatinib.[12]

Central Nervous System (CNS) Disorders: The piperazine scaffold is a hallmark of many

antipsychotic, antidepressant, and anxiolytic drugs.[2][3] The distal nitrogen of the piperazine

ring in the title compound is a prime handle for modification, allowing for the introduction of

various aryl or alkyl groups to modulate activity and selectivity for dopamine, serotonin, or

other CNS receptors.

Infectious Diseases: Both heterocycles are present in various antimicrobial, antifungal, and

antitubercular agents.[4][10] The molecule can serve as a starting point for developing new

agents to combat drug-resistant pathogens.

Constituent Pharmacophores

Potential Therapeutic Applications

2-methyl-6-(piperazin-1-yl)pyrazine
(Core Scaffold)

Pyrazine Moiety Piperazine Moiety
(Modification Handle)

Oncology
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Figure 3: Relationship between the scaffold, its pharmacophores, and potential therapeutic

areas.

Conclusion
2-methyl-6-(piperazin-1-yl)pyrazine is more than just a chemical entity; it is a strategically

designed building block for medicinal chemistry. Its combination of a pyrazine core and a

modifiable piperazine ring, coupled with favorable predicted physicochemical properties, makes

it an exceptionally valuable starting point for drug discovery campaigns. This guide has

provided the essential technical information—from its fundamental properties and a robust

synthetic protocol to its potential applications—to empower researchers to effectively utilize this

compound. As the demand for novel therapeutics continues to grow, scaffolds like 2-methyl-6-

(piperazin-1-yl)pyrazine will undoubtedly play a crucial role in the development of the next

generation of medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry -
PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Piperazine derivatives with central pharmacological activity used as therapeutic tools -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. bocsci.com [bocsci.com]

6. chemscene.com [chemscene.com]

7. 2-METHYL-6-PIPERAZIN-1-YLPYRAZINE CAS#: 51047-59-7 [chemicalbook.com]

8. 51047-59-7|2-Methyl-6-(piperazin-1-yl)pyrazine|BLD Pharm [bldpharm.com]

9. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1369424?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10649211/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10649211/
https://www.researchgate.net/publication/327276629_Piperazine_derivatives_with_central_pharmacological_activity_used_as_therapeutic_tools
https://pubmed.ncbi.nlm.nih.gov/30151922/
https://pubmed.ncbi.nlm.nih.gov/30151922/
https://www.researchgate.net/profile/Krishna-Panda-2/publication/379957380_Exploring_the_Chemistry_and_Biological_Activities_of_Piperazine_Derivatives_in_Medicinal_Chemistry/links/6623c391f7d3fc2874703be9/Exploring-the-Chemistry-and-Biological-Activities-of-Piperazine-Derivatives-in-Medicinal-Chemistry.pdf
https://www.bocsci.com/2-methyl-6-piperazin-1-ylpyrazine-cas-51047-59-7-item-24399.html
https://www.chemscene.com/product/51047-59-7.html
https://www.chemicalbook.com/ProductChemicalPropertiesCB2172770_EN.htm
https://www.bldpharm.com/products/51047-59-7.html
https://www.chemicalbook.com/SpectrumEN_109-08-0_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

11. researchgate.net [researchgate.net]

12. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-
methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase
inhibitor with potent antitumor activity in preclinical assays - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2-methyl-6-piperazin-1-ylpyrazine chemical properties
and structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1369424#2-methyl-6-piperazin-1-ylpyrazine-
chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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